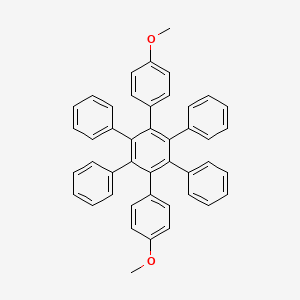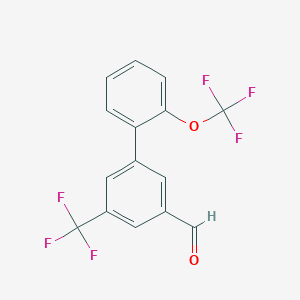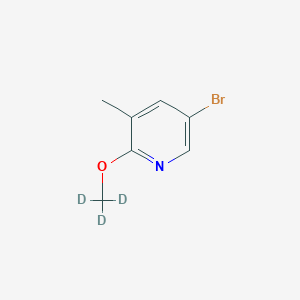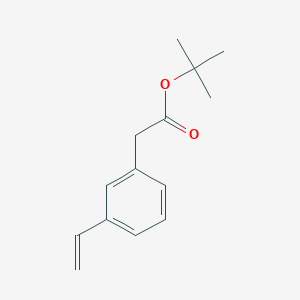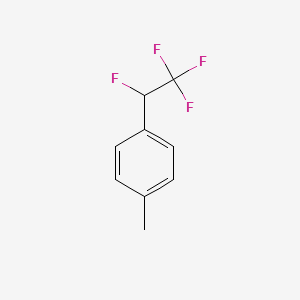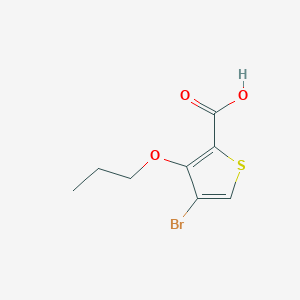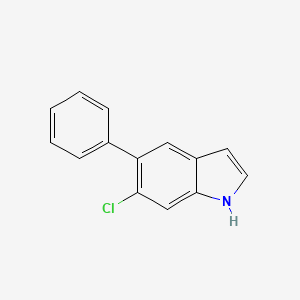
6-chloro-5-phenyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-5-phenyl-1H-indole is a heterocyclic aromatic compound that belongs to the indole family Indoles are significant due to their presence in many natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. For 6-chloro-5-phenyl-1H-indole, the starting materials would be 6-chloro-2-phenylhydrazine and an appropriate ketone.
Palladium-Catalyzed Cross-Coupling: This method uses palladium catalysts to couple 6-chloroindole with phenylboronic acid under mild conditions, typically in the presence of a base like potassium carbonate and a solvent such as toluene.
Industrial Production Methods
Industrial production often scales up these synthetic routes using continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors like cost, availability of starting materials, and desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The chlorine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines.
Electrophilic Aromatic Substitution: The phenyl group can participate in further electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
Substitution: 6-azido-5-phenyl-1H-indole or 6-thio-5-phenyl-1H-indole.
Oxidation: Indole-2,3-dione derivatives.
Reduction: Indoline derivatives.
Applications De Recherche Scientifique
Chemistry
6-Chloro-5-phenyl-1H-indole is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
Indole derivatives, including this compound, are studied for their biological activities, such as antimicrobial, antiviral, and anticancer properties .
Medicine
This compound is explored for its potential in drug development, particularly in targeting specific enzymes or receptors involved in diseases .
Industry
In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 6-chloro-5-phenyl-1H-indole exerts its effects depends on its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved can vary based on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Phenyl-1H-indole: Lacks the chlorine atom, which may affect its reactivity and biological activity.
6-Chloro-1H-indole: Lacks the phenyl group, which may influence its chemical properties and applications.
5-Chloro-1H-indole: Chlorine is at a different position, potentially altering its reactivity and biological effects.
Uniqueness
6-Chloro-5-phenyl-1H-indole is unique due to the combined presence of both the chlorine atom and the phenyl group, which can enhance its chemical reactivity and broaden its range of applications in various fields.
Propriétés
Formule moléculaire |
C14H10ClN |
|---|---|
Poids moléculaire |
227.69 g/mol |
Nom IUPAC |
6-chloro-5-phenyl-1H-indole |
InChI |
InChI=1S/C14H10ClN/c15-13-9-14-11(6-7-16-14)8-12(13)10-4-2-1-3-5-10/h1-9,16H |
Clé InChI |
ZXACCQYRMSVBJK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C=C3C(=C2)C=CN3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


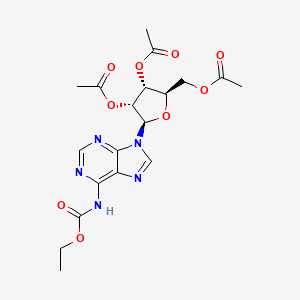
![4-Hydroxybenzoyl-coenzyme A; (Acyl-CoA); [M+H]+](/img/structure/B12079119.png)
